15-LOX-1 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Lipoxygenase-1 inhibitor 1 is a compound that specifically inhibits the activity of the enzyme 15-lipoxygenase-1. This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of metabolites that play significant roles in various human diseases, including cancer and inflammatory conditions . The inhibition of 15-lipoxygenase-1 has been explored as a potential therapeutic strategy for treating these diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-lipoxygenase-1 inhibitors often involves the creation of phthalimide-based compounds. For example, a series of phthalimide-based 15-lipoxygenase-1 inhibitors were synthesized and evaluated for their cytotoxic potency in various cancer cell lines . The synthetic routes typically involve the use of allyloxy, isopentenyloxy, geranyloxy, and farnesyloxy derivatives of 3-carboxycoumarin . The reaction conditions include the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods: Industrial production methods for 15-lipoxygenase-1 inhibitors are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 15-lipoxygenase-1 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure to enhance the inhibitory activity and selectivity of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products: The major products formed from these reactions include hydroxylated and epoxidized derivatives of the original compound. These products are often more potent inhibitors of 15-lipoxygenase-1 and exhibit enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
15-lipoxygenase-1 inhibitors have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 15-lipoxygenase-1 inhibitors involves the inhibition of the enzyme’s catalytic activity. This inhibition is achieved by binding to the active site of the enzyme, preventing it from metabolizing polyunsaturated fatty acids . The molecular targets include the iron atom in the enzyme’s active site and the surrounding amino acid residues . The inhibition of 15-lipoxygenase-1 leads to a decrease in the production of pro-inflammatory and pro-cancerous metabolites, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-lipoxygenase inhibitors
- 12-lipoxygenase inhibitors
- Nonsteroidal anti-inflammatory drugs (NSAIDs) that indirectly affect lipoxygenase activity
Eigenschaften
IUPAC Name |
ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMZRDPEXXAZRV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.